Superior Anticancer Activity of the Ni(II) Complex Derived from 4-Chloropyridine-2,6-dicarboxylate Versus the Free Ligand
The Ni(II) complex of 4-chloropyridine-2,6-dicarboxylate ([Ni(4-Cl-pydc)(apym)(H2O)2]) exhibits a 10‑fold lower IC50 value (10 μM) against the H1299 human lung carcinoma cell line compared to the free ligand, 4-chloropyridine-2,6-dicarboxylic acid, which showed no significant cytotoxicity [1].
| Evidence Dimension | In vitro anticancer activity (IC50) against H1299 human non‑small cell lung carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 10 μM |
| Comparator Or Baseline | 4-Chloropyridine-2,6-dicarboxylic acid (free ligand): IC50 not determined (no significant activity) |
| Quantified Difference | Complex exhibits measurable cytotoxicity (IC50 = 10 μM), whereas free ligand is inactive |
| Conditions | MTT assay, H1299 cell line (human non‑small cell lung carcinoma) |
Why This Matters
Demonstrates that the 4‑chloro‑2,6‑pyridinedicarboxylate ligand is essential for generating a bioactive metal complex; substitution with a non‑chlorinated or non‑esterified analog may yield a biologically inert species.
- [1] Abdolmaaleki, S., Ghadermazi, M., Fattahi, A., Shokraii, S., Alimoradi, M., Jodi Azar, A. R., & Shahbazi, B. (2017). Synthesis, crystallographic and spectroscopic studies, evaluation as antimicrobial and anticancer agents of a novel mixed-ligand nickel(II) complex. Journal of Coordination Chemistry, 70(7), 1276–1292. DOI: 10.1080/00958972.2017.1293824 View Source
